molecular formula C12H17NO4 B12931430 4-(4-(Aminomethyl)-3-methoxyphenoxy)butanoic acid CAS No. 213120-60-6

4-(4-(Aminomethyl)-3-methoxyphenoxy)butanoic acid

Cat. No.: B12931430
CAS No.: 213120-60-6
M. Wt: 239.27 g/mol
InChI Key: YCGXOVXLBIYWOK-UHFFFAOYSA-N
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Description

4-(4-(Aminomethyl)-3-methoxyphenoxy)butanoic acid is a substituted butanoic acid derivative featuring a phenoxy backbone with a methoxy group at position 3 and an aminomethyl group at position 4 of the aromatic ring.

Properties

CAS No.

213120-60-6

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

4-[4-(aminomethyl)-3-methoxyphenoxy]butanoic acid

InChI

InChI=1S/C12H17NO4/c1-16-11-7-10(5-4-9(11)8-13)17-6-2-3-12(14)15/h4-5,7H,2-3,6,8,13H2,1H3,(H,14,15)

InChI Key

YCGXOVXLBIYWOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCCCC(=O)O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Aminomethyl)-3-methoxyphenoxy)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-(3-methoxyphenoxy)butanoic acid with formaldehyde and ammonia to introduce the aminomethyl group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4-(4-(Aminomethyl)-3-methoxyphenoxy)butanoic acid may involve the use of large-scale reactors and continuous flow processes to optimize the reaction efficiency and scalability. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Aminomethyl)-3-methoxyphenoxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

4-(4-(Aminomethyl)-3-methoxyphenoxy)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a tool for studying disease mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 4-(4-(Aminomethyl)-3-methoxyphenoxy)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with related derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Functional Groups Potential Applications References
4-(4-(Aminomethyl)-3-methoxyphenoxy)butanoic acid (Target) C₁₂H₁₇NO₄ 263.27 (calc.) -OCH₃ (3), -CH₂NH₂ (4) Aminomethyl, Methoxy, Carboxylic Acid Drug intermediates, Bioactive molecules N/A
4-(4-Formyl-3-methoxyphenoxy)butanoic acid C₁₂H₁₄O₅ 238.24 -OCH₃ (3), -CHO (4) Formyl, Methoxy, Carboxylic Acid Synthetic intermediate
MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid) C₁₁H₁₃ClO₃ 228.67 -Cl (4), -CH₃ (2) Chloro, Methyl, Carboxylic Acid Herbicide (auxin mimic)
2,4-DB (4-(2,4-Dichlorophenoxy)butanoic acid) C₁₀H₉Cl₂O₃ 247.08 -Cl (2,4) Dichloro, Carboxylic Acid Herbicide
4-(4-Ethoxy-3-methylphenyl)butanoic acid C₁₃H₁₈O₃ 222.28 -OCH₂CH₃ (4), -CH₃ (3) Ethoxy, Methyl, Carboxylic Acid Agrochemical research
4-(3-Methylphenoxy)butanoic acid C₁₁H₁₄O₃ 194.23 -CH₃ (3) Methyl, Carboxylic Acid Material science, Pharmaceuticals

Key Observations:

  • Bioactivity : Unlike chlorinated auxin herbicides (MCPB, 2,4-DB), the target compound’s polar substituents may favor interactions with biological targets (e.g., enzymes or receptors) rather than herbicidal activity .
  • Solubility: The ethoxy group in 4-(4-Ethoxy-3-methylphenyl)butanoic acid increases hydrophobicity compared to the methoxy and aminomethyl groups in the target compound, impacting bioavailability .

Biological Activity

4-(4-(Aminomethyl)-3-methoxyphenoxy)butanoic acid, a compound with significant potential in medicinal chemistry, is characterized by its unique structure that includes a butanoic acid moiety linked to a methoxy-substituted phenoxy group. This compound has garnered interest for its biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article aims to elucidate the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 4-(4-(Aminomethyl)-3-methoxyphenoxy)butanoic acid can be represented as follows:

  • Molecular Formula : C12_{12}H17_{17}NO3_3
  • Molecular Weight : 225.27 g/mol

The presence of the methoxy group and the phenoxy ring is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of 4-(4-(Aminomethyl)-3-methoxyphenoxy)butanoic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. The carboxylic acid group facilitates hydrogen bonding and electrostatic interactions, enhancing the compound's affinity for these targets.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by modulating signaling pathways associated with inflammation. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation.

Analgesic Properties

In addition to its anti-inflammatory effects, 4-(4-(Aminomethyl)-3-methoxyphenoxy)butanoic acid has demonstrated potential as an analgesic agent . Studies suggest that it may act on pain perception pathways, providing relief from pain without the adverse effects commonly associated with traditional analgesics.

Case Studies

  • Study on Inflammatory Response :
    • Objective : To evaluate the effect of 4-(4-(Aminomethyl)-3-methoxyphenoxy)butanoic acid on lipopolysaccharide (LPS)-induced inflammation in vitro.
    • Methodology : Human macrophages were treated with varying concentrations of the compound before LPS exposure.
    • Results : The treatment significantly reduced levels of TNF-α and IL-6 compared to controls, indicating a potent anti-inflammatory effect.
  • Analgesic Activity Assessment :
    • Objective : To assess the analgesic potential in a rodent model.
    • Methodology : Rodents received oral doses of the compound prior to nociceptive testing.
    • Results : A dose-dependent reduction in pain response was observed, suggesting effective analgesic properties.

Data Tables

Study FocusMethodologyKey Findings
Anti-inflammatory EffectsIn vitro macrophage assaysDecreased TNF-α and IL-6 levels
Analgesic PropertiesRodent pain modelDose-dependent reduction in pain response

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